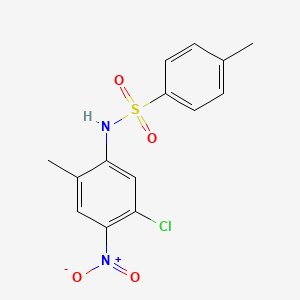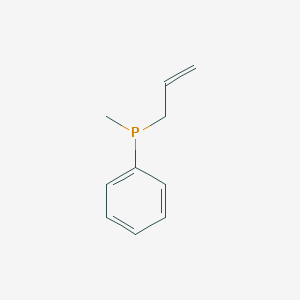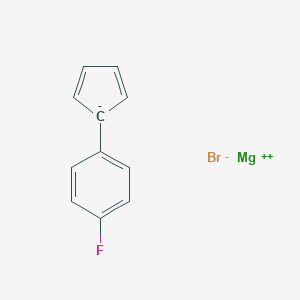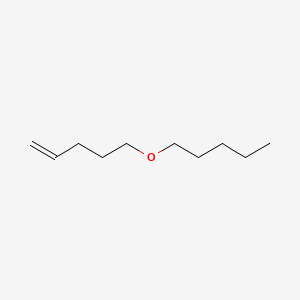![molecular formula C13H18O3S B14630382 2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane CAS No. 53936-64-4](/img/structure/B14630382.png)
2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane is a chemical compound with the molecular formula C13H18O3S It is characterized by the presence of an oxirane ring (epoxide) attached to a phenoxy group, which is further substituted with a methylsulfanylpropoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane typically involves the reaction of 4-(3-(methylsulfanyl)propoxy)phenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which subsequently cyclizes to form the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxirane ring can be reduced to a diol using reducing agents like lithium aluminum hydride.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols, leading to the formation of β-substituted alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols, alcohols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Diols
Substitution: β-Substituted alcohols
Aplicaciones Científicas De Investigación
2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane involves its ability to react with various biological molecules. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins, DNA, and other biomolecules. This reactivity can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases. The methylsulfanyl group may also contribute to the compound’s biological activity by interacting with specific molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[4-(Methylsulfanyl)phenoxy]methyl}oxirane
- 2-[4-(2-Isopropoxyethoxymethyl)phenoxymethyl]oxirane
Uniqueness
2-({4-[3-(Methylsulfanyl)propoxy]phenoxy}methyl)oxirane is unique due to the presence of both an oxirane ring and a methylsulfanylpropoxy group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds. The specific arrangement of these groups also influences the compound’s physical properties, such as solubility and stability, making it a valuable compound for various applications.
Propiedades
Número CAS |
53936-64-4 |
|---|---|
Fórmula molecular |
C13H18O3S |
Peso molecular |
254.35 g/mol |
Nombre IUPAC |
2-[[4-(3-methylsulfanylpropoxy)phenoxy]methyl]oxirane |
InChI |
InChI=1S/C13H18O3S/c1-17-8-2-7-14-11-3-5-12(6-4-11)15-9-13-10-16-13/h3-6,13H,2,7-10H2,1H3 |
Clave InChI |
MZWWGFMHRYFPSN-UHFFFAOYSA-N |
SMILES canónico |
CSCCCOC1=CC=C(C=C1)OCC2CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


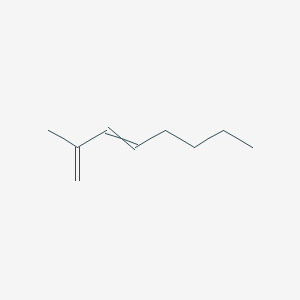


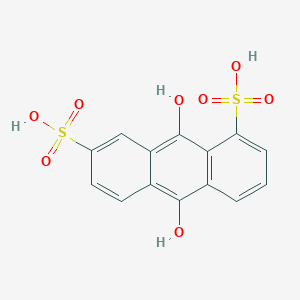
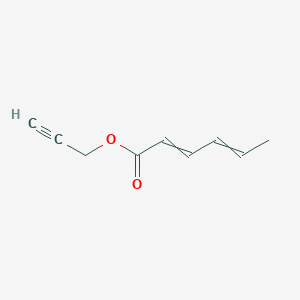
![[(3-Methoxyphenyl)methoxy]acetyl chloride](/img/structure/B14630321.png)
